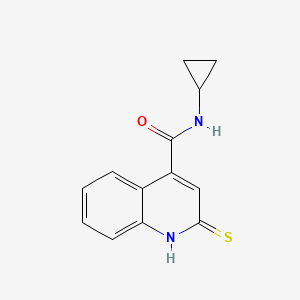

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves several steps. One common synthetic route starts with aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . The reaction conditions typically involve amino Diel–Alder reactions .

化学反応の分析

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is primarily studied for its potential therapeutic properties. It belongs to the quinoline family, which is known for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.

2. Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, some analogues have shown IC50 values as low as 1.92 μM against specific cancer cells, highlighting their potential as anticancer agents.

3. Proteomics Research

The compound is also utilized in proteomics research to study protein interactions and functions. Its structural features allow it to serve as a valuable tool in understanding complex biological systems.

4. Mechanism of Action

Although the precise mechanism of action for this compound remains to be fully elucidated, it is suggested that it may interact with specific molecular targets involved in cellular pathways related to inflammation and cancer progression .

Case Studies

Case Study 1: Anticancer Activity

A systematic study on novel derivatives based on the 2-oxo-1,2-dihydroquinoline scaffold was conducted to evaluate their effectiveness against esophageal squamous cell carcinoma (ESCC). The findings revealed that several compounds exhibited promising antiproliferative effects with IC50 values around 10 μM. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Properties

Another study explored the antiviral potential of related compounds against influenza A virus. The results indicated that certain derivatives displayed significant inhibitory activity with an IC50 value of 7.53 μmol/L. This suggests that this compound and its analogues may have therapeutic applications in treating viral infections.

作用機序

The mechanism of action of N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism makes it a potential candidate for developing new antimicrobial agents .

類似化合物との比較

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is unique due to its cyclopropyl and thioxo functional groups . Similar compounds include 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide . These compounds also exhibit antimicrobial activity but differ in their specific structural features and biological activities .

生物活性

N-cyclopropyl-2-thioxo-1,2-dihydroquinoline-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, mechanism of action, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

The synthesis of this compound typically involves several chemical reactions starting from aniline and phenanthrene aldehydes. The compound's unique structure, characterized by the cyclopropyl and thioxo functional groups, contributes to its biological activity. The compound is recognized for undergoing various chemical reactions including oxidation, reduction, and substitution reactions, which are crucial for its functionality in biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that quinoline derivatives, including this compound, show effectiveness against a range of bacterial strains. The compound's mechanism involves interaction with bacterial type II topoisomerases, which are essential for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as T-24 and PC-3. The mechanism appears to involve autophagy modulation and the inhibition of topoisomerase II activity, which is critical for DNA replication and repair in cancer cells .

Case Study: Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

A systematic evaluation of analogues based on the 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment revealed promising results in ESCC cell lines. Compounds with IC50 values around 10 µM demonstrated significant antiproliferative effects. Notably, modifications to the structure led to enhanced biological activity, suggesting that subtle changes can drastically affect efficacy .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-24 | 10 | Cell cycle arrest in S phase |

| PC-3 | 12 | Autophagy modulation |

| ESCC (various) | ~10 | Topoisomerase II inhibition |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For antimicrobial activity, it targets bacterial topoisomerases, disrupting DNA replication processes. For anticancer effects, it modulates autophagy pathways and inhibits key enzymes involved in cell cycle regulation.

特性

IUPAC Name |

N-cyclopropyl-2-sulfanylidene-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-13(14-8-5-6-8)10-7-12(17)15-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBBOATVYIUJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。